REACTION_CXSMILES
|
[C:1]([O:4][C:5](=[O:7])[CH3:6])(=[O:3])C.[CH2:8](C(O)=O)[C:9](CC(O)=O)=[O:10]>C(O)(=O)C>[CH3:8][C:9]([CH:6]1[C:1](=[O:3])[O:4][C:5]1=[O:7])=[O:10]
|
Name
|
|
Quantity
|
43 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Name
|
|
Quantity
|
40 g
|
Type
|
reactant
|
Smiles
|
C(C(=O)CC(=O)O)C(=O)O
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to rise above 10° C
|
Type
|
DISSOLUTION
|
Details
|
The acid was dissolved slowly
|
Type
|
CUSTOM
|
Details
|
a pale yellow precipitate formed
|
Type
|
FILTRATION
|
Details
|
After 3 h the product was filtered
|
Duration
|
3 h
|
Type
|
WASH
|
Details
|
washed with 30 ml of glacial acetic acid and 100 ml of benzene
|
Type
|
CUSTOM
|
Details
|
The white powder obtained
|
Type
|
CUSTOM
|
Details
|
was dried at high vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
CC(=O)C1C(=O)OC1=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 30 g | |
YIELD: PERCENTYIELD | 86% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |